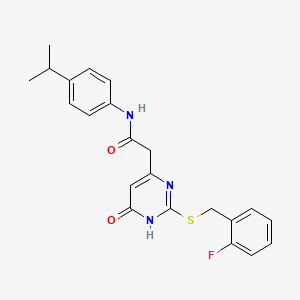

![molecular formula C18H15BrN4 B2411795 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile CAS No. 866157-65-5](/img/structure/B2411795.png)

2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, also known as BMIP, is a novel small molecule that has recently been discovered and studied for its potential applications in scientific research. BMIP is a heterocyclic compound that is composed of an aromatic ring, an alkyl group, and an amine group. It has been found to have multiple biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Scientific Research Applications

Chemical Reactions and Synthesis

This compound is involved in reactions with cyanogen bromide, where N-alkyl imidazoles react to yield 2-bromo products, suggesting potential applications in organic synthesis and chemical modification processes (Mccallum et al., 1999).

It is used in a Sandmeyer type reaction for bromination, indicating its use in the synthesis of brominated imidazole derivatives, which are relevant in various chemical and pharmaceutical contexts (Lobana et al., 2011).

Biological Activity

The compound has potential in novel metal-based chemotherapy against tropical diseases, as demonstrated by its reactivity with various metals, hinting at its role in the development of new therapeutic agents (Navarro et al., 2000).

It is used in synthesizing biologically active compounds, such as 1-[4-(imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one derivatives, indicating its significance in the creation of new drugs or biologically relevant molecules (Coudert et al., 1993).

Other Applications

The compound is studied for its role in the synthesis of complex heterocyclic structures, which are crucial in various areas of chemistry and material science (Bukhari et al., 2013).

It is used in the green synthesis of functionalized thiazol-2(3H)-imine, showcasing its environmental applications and potential in sustainable chemistry practices (Shahvelayati et al., 2017).

properties

IUPAC Name |

2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4/c1-13-10-15(4-7-17(13)19)22-18(11-20)14-2-5-16(6-3-14)23-9-8-21-12-23/h2-10,12,18,22H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGVJDSVTYZFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2411716.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)

![2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B2411730.png)

![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)